
N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dimethylphenyl)-N’-methylthiourea” and “N-(2,4-Dimethylphenyl)formamide” are compounds that have structures similar to the one you’re interested in . They are used in various fields including research and industry .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 2,4-dimethyl aniline with other reagents . For example, 3,5-dichlorobenzoyl chloride reacts with arylamine compounds in N,N’-dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray diffraction studies . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation .
Chemical Reactions Analysis
Amitraz, a compound with a similar structure, and its metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . They are analyzed separately via LC-MS/MS .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2,4-Dimethylphenol has a melting point of 180 °C and is insoluble in water .
Scientific Research Applications
Triazine Scaffold and Biological Significance
Triazines, including N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, are notable in medicinal chemistry for their wide spectrum of biological activities. As weak bases with preferred nucleophilic substitution reactions, triazines have been synthesized and evaluated across various models, demonstrating significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal activities. The triazine nucleus is considered a core moiety of interest for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Environmental and Food Analysis
Triazines, including derivatives of this compound, are employed in antibody-based methods for environmental and food analysis. These methods, such as ELISA and immunosensors, are directed at detecting herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs in various samples, demonstrating the versatility of triazines in analytical chemistry and environmental monitoring (Fránek & Hruška, 2018).
Mesogens Comprising of 1,3,5-Triazine Core
The structural versatility of 1,3,5-triazine-based mesogens, likely including derivatives such as this compound, is explored for their applications in liquid crystal technology. These mesogens are critical for the development of charge and energy transport systems, with potential organo-electronic applications highlighted by recent advancements in synthetic approaches and property alterations through structural modifications (Devadiga & Ahipa, 2019).
High Energy Density Materials (HEDM)
This compound derivatives are researched within the context of high-nitrogen azine energetic materials for their potential in improving the performance of propellants, reducing sensitivity in mixed explosives, and enhancing the output of gas generators. This showcases the broad application prospects of triazine compounds in the field of energetic materials (Yongjin & Shuhong, 2019).
Mechanism of Action
Target of Action
The compound N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmission .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation in the nervous system of insects . This overexcitation results in paralysis and eventually death . Additionally, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission . This disruption can lead to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Amitraz and its metabolites are predicted to be compounds that are able to pass the blood–brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
Result of Action
The primary result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . In mammals, Amitraz is less harmful and is often used as an insecticide against mite- or tick-infestation of dogs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDRQLOBHQIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

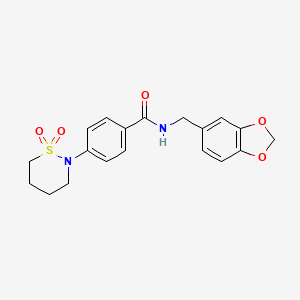
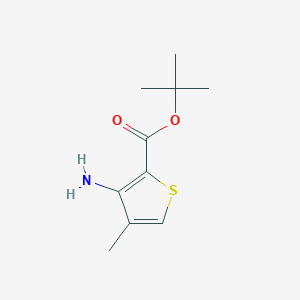
![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)
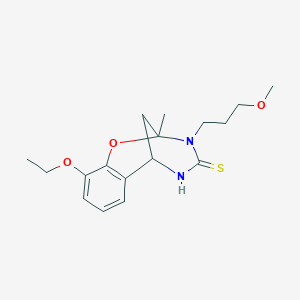

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
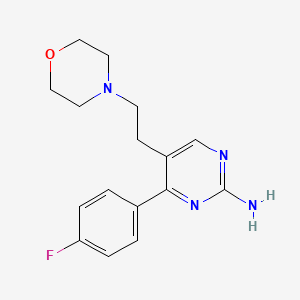
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)
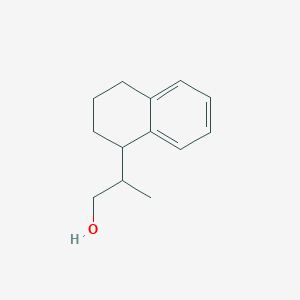
![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
